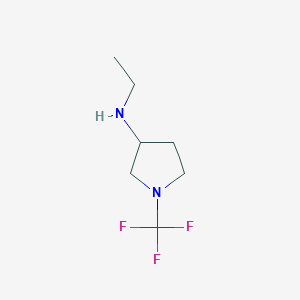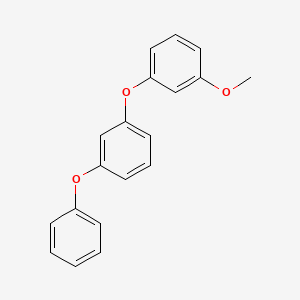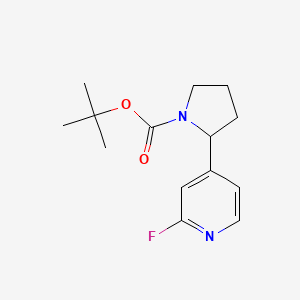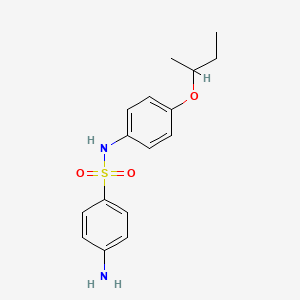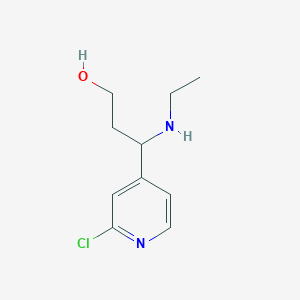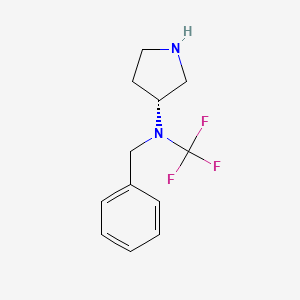
Methyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate is an organic compound that features a benzoate ester functional group. This compound is notable for its trifluoromethyl and cyclopropyl substituents, which impart unique chemical properties. The trifluoromethyl group is known for its electron-withdrawing effects, while the cyclopropyl group introduces ring strain and unique steric interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate typically involves the reaction of 2-aminobenzoic acid derivatives with cyclopropyl and trifluoromethyl reagents. One common method involves the use of cyclopropylamine and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoate derivatives.
Applications De Recherche Scientifique
Methyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl group can introduce steric hindrance, affecting the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 2-(cyclopropylamino)benzoate
- Methyl 2-(trifluoromethylamino)benzoate
Uniqueness
Methyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate is unique due to the presence of both cyclopropyl and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the cyclopropyl group introduces ring strain and unique steric interactions.
Propriétés
Formule moléculaire |
C12H12F3NO2 |
|---|---|
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
methyl 2-[cyclopropyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C12H12F3NO2/c1-18-11(17)9-4-2-3-5-10(9)16(8-6-7-8)12(13,14)15/h2-5,8H,6-7H2,1H3 |
Clé InChI |
TXQVYZFWOGDLBJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1N(C2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


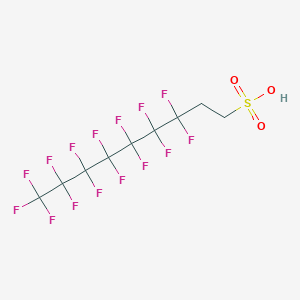
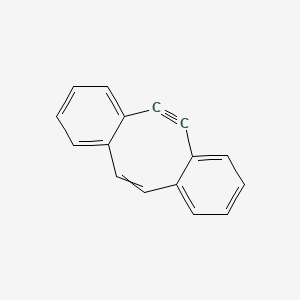
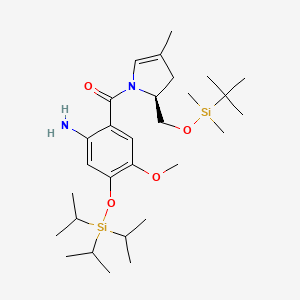
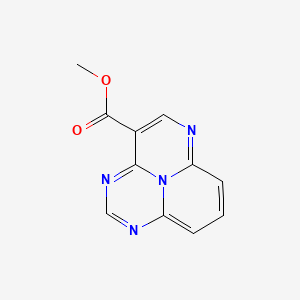
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13962742.png)

![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)
